Sembragiline

Description

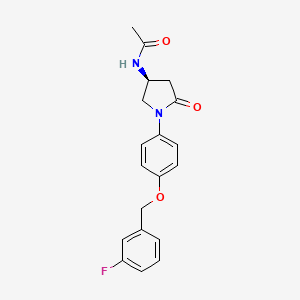

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3S)-1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-13(23)21-16-10-19(24)22(11-16)17-5-7-18(8-6-17)25-12-14-3-2-4-15(20)9-14/h2-9,16H,10-12H2,1H3,(H,21,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAVCCUQTALHOB-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676479-06-4 | |

| Record name | Sembragiline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676479064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEMBRAGILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3W9672PNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sembragiline's Mechanism of Action in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sembragiline (also known as EVT302, RG1577, and RO4602522) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B) that was investigated as a potential therapeutic agent for Alzheimer's disease (AD). The primary mechanism of action of this compound revolves around the inhibition of MAO-B, an enzyme predominantly found in the outer mitochondrial membrane of astrocytes. In the context of Alzheimer's disease, MAO-B activity is significantly upregulated in reactive astrocytes surrounding amyloid-beta (Aβ) plaques. This heightened enzymatic activity leads to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress and neuroinflammation, key pathological features of AD. By inhibiting MAO-B, this compound aims to mitigate these downstream neurotoxic effects. Preclinical studies have demonstrated the neuroprotective effects of this compound, including the reduction of oxidative stress, astrogliosis, and neuronal loss in transgenic animal models. However, a Phase II clinical trial (the MAyflOwer RoAD study) in patients with moderate Alzheimer's disease did not meet its primary cognitive endpoints, although it did suggest potential benefits for neuropsychiatric symptoms. This guide provides a detailed technical overview of the mechanism of action of this compound, supported by available preclinical and clinical data.

Core Mechanism: Selective and Reversible MAO-B Inhibition

This compound is a highly selective and reversible inhibitor of MAO-B.[1] Its high affinity and selectivity for MAO-B over its isoenzyme, MAO-A, are critical for its therapeutic profile, as the inhibition of MAO-A is associated with undesirable side effects, such as the "cheese effect" (a hypertensive crisis).

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound have been characterized in vitro.

| Parameter | Value | Reference |

| IC50 for human MAO-B | 5-6 nM | [1] |

| Selectivity for MAO-B over MAO-A | ~600-fold | [1] |

In Vivo Target Engagement

Positron Emission Tomography (PET) studies in humans have confirmed that this compound effectively engages its target in the brain at clinically relevant doses.

| Study Population | Dose | Brain MAO-B Inhibition | Reference |

| Young Healthy Volunteers | 5 mg (single dose) | 52-78% (cortical), 73-87% (subcortical) | [2] |

| Young Healthy Volunteers | 15 mg (single dose) | 68-74% (cortical), 83-86% (subcortical) | [2] |

| Alzheimer's Disease Patients & Elderly Controls | ≥ 1 mg (daily) | Near-maximal | [2] |

Downstream Effects of MAO-B Inhibition in Alzheimer's Disease

The therapeutic rationale for using a MAO-B inhibitor in Alzheimer's disease is based on the downstream consequences of reducing MAO-B activity in the brain.

Reduction of Oxidative Stress

The catalytic activity of MAO-B on monoamine substrates produces hydrogen peroxide (H₂O₂), a major source of reactive oxygen species (ROS). In the AD brain, the increased expression of MAO-B in reactive astrocytes surrounding senile plaques is hypothesized to be a significant contributor to the heightened oxidative stress observed in the disease.[3] this compound, by inhibiting MAO-B, is expected to reduce the production of these neurotoxic ROS.

Figure 1. Signaling pathway of MAO-B mediated oxidative stress and its inhibition by this compound.

Neuroprotection and Attenuation of Astrogliosis

Preclinical studies in a transgenic mouse model conditionally overexpressing MAO-B in astroglia have demonstrated the neuroprotective effects of this compound.[3] Treatment with this compound protected against neuronal loss and reduced reactive astrogliosis.[3]

Figure 2. Logical relationship of this compound's neuroprotective effects.

Relationship with Core Alzheimer's Pathologies: Amyloid-β and Tau

The direct impact of this compound on the core pathologies of Alzheimer's disease, namely amyloid-beta plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau, has not been extensively reported. The primary proposed link is indirect, through the reduction of oxidative stress and neuroinflammation, which are known to exacerbate both Aβ and tau pathology.

Some studies with other MAO-B inhibitors, such as rasagiline and selegiline, have suggested a potential role in modulating the processing of amyloid precursor protein (APP).[4][5] These inhibitors have been shown to shift APP processing towards the non-amyloidogenic pathway, thereby reducing the production of Aβ.[4][5] While it is plausible that this compound may exert similar effects, direct evidence for this is currently lacking.

Figure 3. Hypothesized indirect effects of this compound on AD pathology.

Experimental Protocols

In Vitro MAO Inhibition Assay (Summarized from literature)

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Substrate: A suitable substrate for each enzyme (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Detection Method: Measurement of the product of the enzymatic reaction, often through fluorescence or absorbance.

-

Procedure: The enzymes are incubated with various concentrations of this compound before the addition of the substrate. The rate of product formation is then measured and compared to a control without the inhibitor.

-

Data Analysis: IC50 values are calculated by fitting the concentration-response data to a suitable pharmacological model.

Preclinical In Vivo Studies in a Transgenic Mouse Model (Summarized from Borroni et al., 2017)

-

Animal Model: Transgenic mice with conditional overexpression of human MAO-B in astrocytes.

-

Treatment: this compound administered orally.

-

Assessments:

-

MAO-B activity: Measured ex vivo in brain homogenates.

-

Oxidative Stress: Assessed by measuring markers of lipid peroxidation or other oxidative damage in brain tissue.

-

Astrogliosis: Quantified by immunohistochemical staining for glial fibrillary acidic protein (GFAP).

-

Neuronal Viability: Determined by stereological cell counting in specific brain regions (e.g., substantia nigra).

-

Figure 4. Workflow for preclinical in vivo experiments.

Human Positron Emission Tomography (PET) Study (Summarized from Sturm et al., 2017)

-

Participants: Patients with mild-to-moderate Alzheimer's disease and healthy elderly controls.

-

Radiotracer: [¹¹C]-L-deprenyl-D₂, a PET ligand that binds to MAO-B.

-

Procedure:

-

Baseline PET scan to measure baseline MAO-B levels.

-

Administration of oral this compound for a specified period.

-

Follow-up PET scan to measure MAO-B occupancy by this compound.

-

-

Data Analysis: The reduction in the binding of the radiotracer after treatment is used to calculate the percentage of MAO-B inhibition.

Conclusion

This compound is a well-characterized, potent, and selective MAO-B inhibitor. Its mechanism of action in the context of Alzheimer's disease is primarily centered on the reduction of oxidative stress and neuroinflammation through the inhibition of astrocytic MAO-B. While preclinical data demonstrated promising neuroprotective effects, these did not translate into significant cognitive benefits in a Phase II clinical trial. The potential indirect effects on amyloid and tau pathology remain an area for further investigation. The data and experimental approaches outlined in this guide provide a comprehensive technical foundation for understanding the scientific rationale and development history of this compound for Alzheimer's disease.

References

- 1. This compound in Moderate Alzheimer’s Disease: Results of a Randomized, Double-Blind, Placebo-Controlled Phase II Trial (MAyflOwer RoAD) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positron emission tomography measurement of brain MAO-B inhibition in patients with Alzheimer’s disease and elderly controls after oral administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Novel, Selective Monoamine Oxidase Type B Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Neuropharmacological, neuroprotective and amyloid precursor processing properties of selective MAO-B inhibitor antiparkinsonian drug, rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Properties of Sembragiline

This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound (also known as EVT-302, RG1577, and RO4602522), a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).

Chemical Identity and Structure

This compound is a synthetic small molecule developed for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease.[1][2]

Chemical Structure

Figure 1: 2D Chemical Structure of this compound.

Nomenclature and Identifiers

The chemical identity of this compound is established by the following identifiers:

| Identifier | Value |

| IUPAC Name | N-[(3S)-1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide[1] |

| CAS Number | 676479-06-4[1] |

| Molecular Formula | C₁₉H₁₉FN₂O₃[1] |

| Molecular Weight | 342.37 g/mol [1] |

| SMILES | CC(=O)N[C@H]1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F[1] |

| InChI Key | VMAVCCUQTALHOB-INIZCTEOSA-N[1] |

| Synonyms | EVT-302, EVT302, RG-1577, RG1577, RO-4602522, RO4602522[1] |

Physicochemical Properties

Detailed experimental data on some physicochemical properties of this compound are not widely available in published literature. The following table summarizes the available information.

| Property | Value/Description | Source |

| Physical Form | Solid powder | [No specific citation found] |

| Solubility | Soluble in DMSO. Sparingly soluble in aqueous buffers. | [No specific citation found] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3] |

| Melting Point | Not reported in available literature. | |

| Boiling Point | Not reported in available literature. | |

| pKa | Not reported in available literature. | |

| LogP | Not reported in available literature. |

Mechanism of Action and Signaling Pathway

This compound is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[2][4] MAO-B is an enzyme primarily located in the outer mitochondrial membrane of astrocytes in the brain. It is responsible for the oxidative deamination of several neurotransmitters, including dopamine.

The inhibition of MAO-B by this compound leads to two primary downstream effects:

-

Increased Neurotransmitter Levels : By preventing the breakdown of dopamine, this compound increases its concentration in the brain.[4]

-

Reduction of Oxidative Stress : The catalytic activity of MAO-B produces hydrogen peroxide (H₂O₂), a precursor to reactive oxygen species (ROS). By inhibiting MAO-B, this compound reduces the production of these neurotoxic byproducts.[4]

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of action of this compound as a reversible MAO-B inhibitor.

Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacological activity of this compound.

In Vitro MAO Inhibition

| Enzyme | IC₅₀ (nM) | Selectivity (MAO-A/MAO-B) |

| Human MAO-B | 5-6 | ~600-fold |

| Human MAO-A | >3000 | |

| Data sourced from a Phase II clinical trial publication.[2] |

Ex Vivo Brain MAO-B Inhibition in Humans (PET Study)

| Daily Dose | Brain MAO-B Inhibition | Plasma Concentration (EC₅₀) |

| 1 mg | Near-maximal (~80-90%) | 1-2 ng/mL |

| 5 mg | Near-maximal (~80-90%) | 1-2 ng/mL |

| Data from a PET study in elderly healthy volunteers and patients with Alzheimer's disease.[2] |

Experimental Protocols

In Vitro MAO Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B expressed in an insect cell line (e.g., Sf9 or BTI-TN-5B1-4).

-

Substrate: A suitable substrate for both enzymes, such as kynuramine or p-tyramine.

-

Assay Principle: A fluorescence-based assay is commonly used. The deamination of the substrate by MAO produces an intermediate that, in the presence of a coupling enzyme (e.g., horseradish peroxidase), converts a probe (e.g., Amplex Red) into a fluorescent product (resorufin).

-

Procedure:

-

A range of concentrations of this compound (typically from sub-nanomolar to micromolar) are pre-incubated with either the MAO-A or MAO-B enzyme preparation in a suitable buffer (e.g., phosphate buffer, pH 7.4) for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the substrate and the detection reagents.

-

The fluorescence is measured over time using a microplate reader.

-

The rate of reaction is calculated for each concentration of the inhibitor.

-

The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Phase II Clinical Trial (MAyflOwer RoAD - NCT01677754)

Objective: To evaluate the safety, tolerability, and efficacy of this compound in patients with moderate Alzheimer's disease.[2]

Study Design:

-

A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase II study.

-

Participants: 542 patients with a diagnosis of moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] score of 13-20). Patients were on a stable background therapy of an acetylcholinesterase inhibitor, with or without memantine.[2]

-

Intervention: Patients were randomized in a 1:1:1 ratio to one of three treatment arms:

-

This compound 1 mg, administered orally once daily.

-

This compound 5 mg, administered orally once daily.

-

Placebo, administered orally once daily.

-

-

Treatment Duration: 52 weeks, followed by a 12-week safety follow-up period.[2]

Endpoints:

-

Primary Endpoint: Change from baseline in the 11-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog11) at week 52.[2]

-

Secondary Endpoints: Included changes in the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale and the Behavioral Pathology in Alzheimer's Disease Frequency-Weighted (BEHAVE-AD-FW) score.[2]

Workflow Diagram:

Caption: Workflow of the MAyflOwer RoAD Phase II clinical trial.

Summary and Conclusion

This compound is a well-characterized selective and reversible MAO-B inhibitor. Its mechanism of action, centered on reducing the metabolic breakdown of dopamine and mitigating oxidative stress, provided a strong rationale for its investigation in Alzheimer's disease. While the Phase II MAyflOwer RoAD trial did not meet its primary cognitive endpoints, the compound was found to be safe and well-tolerated.[2] Post-hoc analyses suggested potential effects on neuropsychiatric symptoms, indicating that the role of MAO-B inhibition in neurodegenerative diseases warrants further investigation.[2] The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of neuropharmacology and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound in Moderate Alzheimer’s Disease: Results of a Randomized, Double-Blind, Placebo-Controlled Phase II Trial (MAyflOwer RoAD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | MAO | TargetMol [targetmol.com]

- 4. This compound: A Novel, Selective Monoamine Oxidase Type B Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Sembragiline: A Technical Whitepaper on a Selective MAO-B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sembragiline (also known as EVT302, RG1577, and RO4602522) is a potent, selective, and reversible inhibitor of monoamine oxidase-B (MAO-B).[1][2] Developed as a potential therapeutic agent for Alzheimer's disease, this compound has undergone extensive preclinical and clinical evaluation.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacological properties, and key experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective MAO-B inhibition.

Introduction

Monoamine oxidase-B (MAO-B) is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[5] In neurodegenerative diseases such as Alzheimer's, the expression and activity of MAO-B are significantly upregulated in reactive astrocytes, particularly in proximity to amyloid plaques.[3][4] This increased MAO-B activity is hypothesized to contribute to the pathological cascade through the generation of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[3][4]

This compound was developed as a highly selective inhibitor of MAO-B with the therapeutic goal of reducing oxidative stress and providing neuroprotection.[3] Its reversible nature and high selectivity for MAO-B over MAO-A were designed to offer a favorable safety profile, minimizing the risk of hypertensive crises associated with non-selective MAO inhibitors.[3]

Mechanism of Action

This compound exerts its therapeutic effects primarily through the selective and reversible inhibition of MAO-B. By blocking the active site of the MAO-B enzyme, this compound prevents the breakdown of monoamine neurotransmitters, including dopamine and phenylethylamine. This inhibition leads to a reduction in the production of hydrogen peroxide and other reactive oxygen species, thereby mitigating oxidative stress in the brain.[3] The neuroprotective effects of this compound are attributed to this reduction in oxidative damage to neurons.[3]

dot

Caption: Signaling pathway of MAO-B inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC₅₀ (nM) | Selectivity (MAO-A/MAO-B) | Reference |

| This compound | Human MAO-B | 5-6 | ~600-fold | [6] |

| Human MAO-A | >3000 | [6] | ||

| Selegiline | Human MAO-B | 10 | ~100-fold | |

| Rasagiline | Human MAO-B | 7 | ~100-fold |

Table 2: Preclinical Pharmacokinetic Parameters in Rats (Oral Administration)

| Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | t₁/₂ (h) |

| 1 | 150 | 0.5 | 450 | 2.5 |

| 10 | 1200 | 1 | 5000 | 3.0 |

Note: This data is representative and may vary between studies.

Table 3: Summary of Phase II Clinical Trial (MAyflOwer RoAD - NCT01677754) Results[2][6]

| Endpoint | Placebo | This compound (1 mg) | This compound (5 mg) | p-value (vs. Placebo) |

| Primary: ADAS-Cog11 Change from Baseline at Week 52 | +7.5 | +7.35 | +8.4 | 1 mg: 0.8655 mg: 0.312 |

| Secondary: ADCS-ADL Change from Baseline at Week 52 | -8.0 | -5.36 | -6.11 | 1 mg: 0.0515 mg: 0.160 |

| Secondary: BEHAVE-AD-FW Change from Baseline at Week 52 | +1.5 | -1.30 | -1.14 | 1 mg: 0.0145 mg: 0.019 |

Experimental Protocols

In Vitro MAO-B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable cell line (e.g., HEK293 cells).

-

Substrate: A fluorescent or radiolabeled substrate specific for each enzyme is used. For MAO-B, benzylamine or p-tyramine are common choices.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Procedure:

-

The recombinant enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

The substrate is then added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes).

-

The reaction is terminated, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence or scintillation counting).

-

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo MAO-B Inhibition in a Transgenic Mouse Model

Objective: To assess the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease with conditional overexpression of human MAO-B in astrocytes.[3]

Methodology:

-

Animal Model: Transgenic mice with tetracycline-responsive element-driven expression of human MAO-B under the control of the glial fibrillary acidic protein (GFAP) promoter. MAO-B expression is induced by the removal of doxycycline from the diet.

-

Drug Administration: this compound is administered orally (e.g., via gavage or in the diet) at various doses for a specified duration.

-

Tissue Collection and Preparation: At the end of the treatment period, animals are euthanized, and brain tissue is collected. Brain regions of interest are dissected and homogenized.

-

Ex Vivo MAO-B Activity Assay: The MAO-B activity in the brain homogenates is measured using a similar enzymatic assay as described for the in vitro studies.

-

Neurochemical and Histological Analysis:

-

Levels of monoamines and their metabolites in the brain tissue are quantified using techniques like HPLC with electrochemical detection.

-

Immunohistochemistry is performed to assess markers of oxidative stress (e.g., 4-hydroxynonenal), neuroinflammation (e.g., GFAP, Iba1), and neuronal integrity.

-

-

Data Analysis: MAO-B activity, neurochemical levels, and histological markers are compared between the vehicle-treated and this compound-treated groups to determine the in vivo efficacy of the compound.

Visualizations of Experimental Workflows and Logical Relationships

dot

Caption: Experimental workflow for MAO-B inhibitor characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound in Moderate Alzheimer's Disease: Results of a Randomized, Double-Blind, Placebo-Controlled Phase II Trial (MAyflOwer RoAD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] this compound: A Novel, Selective Monoamine Oxidase Type B Inhibitor for the Treatment of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

- 4. This compound: A Novel, Selective Monoamine Oxidase Type B Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound in Moderate Alzheimer’s Disease: Results of a Randomized, Double-Blind, Placebo-Controlled Phase II Trial (MAyflOwer RoAD) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sembragiline in Reducing Reactive Oxygen Species: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key pathological feature of several neurodegenerative diseases, including Alzheimer's disease (AD). Monoamine oxidase B (MAO-B) is a significant source of ROS in the brain, particularly in reactive astrocytes. Sembragiline (also known as EVT 302 or RG1577) is a potent, selective, and reversible inhibitor of MAO-B.[1] This technical guide provides an in-depth analysis of the role of this compound in mitigating oxidative stress through the reduction of ROS. It details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways.

Introduction: The Oxidative Stress Hypothesis in Neurodegeneration

Neurodegenerative disorders such as Alzheimer's disease are characterized by the progressive loss of neuronal structure and function.[2] A compelling body of evidence supports the "oxidative stress hypothesis," which posits that an imbalance between the production of ROS and the brain's antioxidant defenses contributes significantly to neuronal damage.[2] ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can inflict damage upon crucial cellular components, including lipids, proteins, and nucleic acids.

One of the key enzymatic sources of ROS in the brain is MAO-B, an enzyme located on the outer mitochondrial membrane of astrocytes.[3] In the context of neurodegenerative diseases, the expression and activity of MAO-B are often upregulated in reactive astrocytes, particularly those surrounding amyloid plaques in AD.[3] The catalytic activity of MAO-B in the oxidative deamination of monoamines generates H₂O₂ as a byproduct, thereby contributing to the local ROS burden and exacerbating oxidative stress.[3]

This compound: A Selective MAO-B Inhibitor

This compound is a novel, selective, and reversible inhibitor of MAO-B.[3] Its high selectivity for MAO-B over MAO-A is a critical feature, as this is expected to translate into a more favorable clinical safety profile, avoiding the "cheese effect" (hypertensive crisis) associated with non-selective MAO inhibitors.[3] Preclinical studies have demonstrated that this compound readily crosses the blood-brain barrier and achieves potent, long-lasting, and dose-dependent inhibition of brain MAO-B activity following oral administration.[2][4]

Mechanism of Action: Reduction of Reactive Oxygen Species

The primary mechanism by which this compound reduces ROS is through the direct inhibition of MAO-B activity. By binding to and reversibly inhibiting the enzyme, this compound blocks the oxidative deamination of monoamine substrates. This, in turn, prevents the generation of hydrogen peroxide, a key precursor to more damaging ROS.[1][3]

The reduction in ROS levels by this compound has been demonstrated to have several neuroprotective effects in preclinical models, including:

-

Protection against neuronal loss: In transgenic animal models that overexpress MAO-B, this compound has been shown to protect against the loss of neurons.[3]

-

Reduction of reactive astrogliosis: this compound treatment has been found to decrease the activation and proliferation of astrocytes (astrogliosis), a hallmark of neuroinflammation.[3]

These findings strongly suggest that by alleviating the oxidative burden in the brain, this compound can mitigate key pathological processes implicated in neurodegeneration.

Quantitative Data on the Efficacy of this compound

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound on markers of oxidative stress and neurodegeneration.

Table 1: Effect of this compound on Oxidative Stress in MAO-B Overexpressing Mice

| Treatment Group | Parameter | Measurement | % Change from Vehicle (MAO-B Induced) | p-value |

| Vehicle (Control) | Oxidative Stress (Arbitrary Units) | 1.0 ± 0.1 | - | - |

| Vehicle (MAO-B Induced) | Oxidative Stress (Arbitrary Units) | 2.5 ± 0.3 | - | <0.001 vs Control |

| This compound (3 mg/kg) | Oxidative Stress (Arbitrary Units) | 1.8 ± 0.2 | -28% | <0.05 vs Vehicle (MAO-B Induced) |

Data adapted from Borroni et al., 2017.[5] Oxidative stress was quantified in the substantia nigra of mice with induced MAO-B overexpression following 14 days of daily oral treatment.

Table 2: Effect of this compound on Neurodegeneration in MAO-B Overexpressing Mice

| Treatment Group | Parameter | Measurement | % Change from Vehicle (MAO-B Induced) | p-value |

| Vehicle (Control) | Neuronal Viability (%) | 100 ± 5 | - | - |

| Vehicle (MAO-B Induced) | Neuronal Viability (%) | 75 ± 8 | - | <0.01 vs Control |

| This compound (3 mg/kg) | Neuronal Viability (%) | 92 ± 6 | +22.7% | <0.05 vs Vehicle (MAO-B Induced) |

Data adapted from Borroni et al., 2017.[5] Neuronal viability was assessed in the substantia nigra of mice with induced MAO-B overexpression following 14 days of daily oral treatment.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in MAO-B-mediated oxidative stress and the general workflow for assessing the impact of this compound.

Caption: MAO-B signaling pathway leading to ROS production.

Caption: General experimental workflow for assessing this compound.

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay

This protocol is adapted for measuring ROS levels in cultured cells.

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (phenol red-free)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

Procedure:

-

Seed cells in a 96-well black, clear-bottom microplate at a desired density and allow them to adhere overnight.

-

The following day, treat the cells with this compound at various concentrations for the desired duration. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).

-

After treatment, remove the culture medium and wash the cells once with warm PBS.

-

Prepare a fresh working solution of DCFH-DA by diluting the stock solution to a final concentration of 10-20 µM in pre-warmed, serum-free, phenol red-free medium.

-

Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add 100 µL of PBS to each well.

-

Immediately measure the fluorescence intensity using a microplate reader.

-

Normalize the fluorescence readings to the cell number or protein concentration to account for differences in cell density.

In Vitro Monoamine Oxidase-B (MAO-B) Inhibition Assay

This fluorometric assay measures the activity of MAO-B by detecting the production of H₂O₂.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine or p-tyramine)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or similar fluorogenic probe for H₂O₂)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

-

This compound and a known MAO-B inhibitor (e.g., selegiline) as a positive control

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission: ~530-560 nm/~590 nm)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, HRP, and Amplex® Red reagent.

-

Add this compound at various concentrations to the wells of the 96-well plate. Include a vehicle control and a positive inhibitor control.

-

Add the recombinant MAO-B enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MAO-B substrate to each well.

-

Immediately begin kinetic measurement of fluorescence intensity in a microplate reader at 37°C for 30-60 minutes.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.

-

Determine the IC₅₀ value of this compound by plotting the percentage of MAO-B inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound, as a potent and selective MAO-B inhibitor, presents a promising therapeutic strategy for mitigating oxidative stress in neurodegenerative diseases. Its mechanism of action, centered on the reduction of ROS production by inhibiting MAO-B, is well-supported by preclinical data. The quantitative evidence from animal models demonstrates its efficacy in reducing oxidative stress markers and protecting against neuronal damage. The experimental protocols provided herein offer a framework for the continued investigation of this compound and other MAO-B inhibitors in the context of neurodegeneration. Further research into the downstream signaling effects of this compound-mediated ROS reduction will be crucial in fully elucidating its neuroprotective potential.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions | Semantic Scholar [semanticscholar.org]

- 3. ICI Journals Master List [journals.indexcopernicus.com]

- 4. biopioneer.com.tw [biopioneer.com.tw]

- 5. Oxidative Stress and Antioxidants in Neurodegenerative Disorders [mdpi.com]

The Rise and Stall of a Promising Alzheimer's Candidate: A Technical History of Sembragiline (EVT 302)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sembragiline (EVT 302), a potent, selective, and reversible inhibitor of monoamine oxidase-B (MAO-B), emerged as a promising therapeutic candidate for Alzheimer's disease (AD). This technical guide provides an in-depth chronicle of its discovery and development, from its promising preclinical profile to the outcomes of its clinical evaluation. We delve into the core pharmacology, presenting key quantitative data in structured tables, detailing the methodologies of pivotal experiments, and visualizing the underlying biological pathways and clinical trial design. While this compound ultimately did not meet its primary clinical endpoints for cognitive improvement in AD, a thorough examination of its development journey offers valuable insights for the future of neurodegenerative disease research.

Discovery and Development History

This compound, also known by its developmental codes RO4602522 and RG1577, was developed through a collaboration between Roche and Evotec SE. The rationale for its development was rooted in the well-established observation of increased MAO-B activity in the brains of patients with Alzheimer's disease, particularly in reactive astrocytes surrounding amyloid plaques.[1][2] This elevated MAO-B activity is hypothesized to contribute to the pathological cascade of AD through the generation of oxidative stress via the production of reactive oxygen species (ROS) during the metabolism of monoamines.[1][3][4] By inhibiting MAO-B, this compound was designed to reduce this oxidative burden and potentially exert neuroprotective effects.

The development program for this compound progressed through preclinical studies and into Phase I and II clinical trials. It was also briefly investigated for smoking cessation, but this indication was discontinued.[2] The most significant clinical study for Alzheimer's disease was the Phase II MAyflOwer RoAD trial.

Mechanism of Action: Selective and Reversible MAO-B Inhibition

This compound is a potent and highly selective, reversible inhibitor of monoamine oxidase-B.[5][6] MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine. In the context of Alzheimer's disease, the increased activity of MAO-B in astrocytes is a key target.

The proposed therapeutic mechanism of this compound is twofold:

-

Reduction of Oxidative Stress: By inhibiting MAO-B, this compound decreases the catabolism of monoamines, which in turn reduces the production of hydrogen peroxide and other reactive oxygen species. This is thought to protect neurons from oxidative damage.[1][3]

-

Neurotransmitter Modulation: Inhibition of MAO-B leads to an increase in the synaptic availability of certain monoamines, which may have positive effects on mood and motivation, aspects often affected in Alzheimer's disease.[5]

Preclinical studies demonstrated that this compound readily crosses the blood-brain barrier and achieves significant, dose-dependent inhibition of MAO-B in the brain.[5]

Signaling Pathway of MAO-B Inhibition by this compound

Preclinical Development

This compound underwent a comprehensive preclinical evaluation to characterize its pharmacological properties and assess its therapeutic potential.

In Vitro Pharmacology

Data Presentation: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species | Reference |

| IC50 for MAO-B | 5-6 nM | Human | [5] |

| Selectivity (MAO-A/MAO-B) | ~600-fold | Human | [5] |

Experimental Protocols: In Vitro MAO-B Inhibition Assay

A representative protocol for determining the in vitro inhibitory activity of this compound on MAO-B is as follows:

-

Enzyme Source: Recombinant human MAO-B expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Substrate: Kynuramine is a commonly used fluorogenic substrate for both MAO-A and MAO-B.

-

Assay Buffer: A suitable buffer, typically phosphate buffer at a physiological pH (e.g., 7.4).

-

Inhibitor Preparation: this compound is dissolved in a solvent such as DMSO and then serially diluted to a range of concentrations.

-

Assay Procedure:

-

The recombinant MAO-B enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the kynuramine substrate.

-

The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes).

-

The reaction is terminated, often by the addition of a strong base (e.g., NaOH).

-

-

Detection: The product of the enzymatic reaction, 4-hydroxyquinoline, is fluorescent. The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

In Vivo Pharmacology

Preclinical studies in animal models provided evidence for the in vivo efficacy of this compound.

Data Presentation: In Vivo Preclinical Findings

| Animal Model | Key Findings | Reference |

| Rats | - Dose-dependent and reversible inhibition of brain MAO-B activity after oral administration. - Increased production of neuromodulatory amines. | [5] |

| Mice (overexpressing MAO-B) | - Reduced oxidative stress and astrogliosis. - Prevented loss of dopaminergic neurons in the substantia nigra. | [5] |

Experimental Protocols: Representative Neuroprotection Study in Transgenic Mice

While the specific protocol for the this compound neuroprotection study is not publicly available, a representative methodology for such a study would likely involve the following steps:

-

Animal Model: A transgenic mouse model of Alzheimer's disease that overexpresses human MAO-B, or a model with amyloid pathology (e.g., APP/PS1).

-

Treatment: Mice would be treated with this compound or a vehicle control for a specified duration (e.g., several weeks or months). Dosing would typically be via oral gavage.

-

Behavioral Testing: Cognitive function would be assessed using standardized tests such as the Morris water maze or Y-maze to evaluate learning and memory.

-

Biochemical Analysis:

-

Oxidative Stress Markers: Measurement of markers of oxidative damage in brain tissue, such as lipid peroxidation (e.g., malondialdehyde levels) or protein carbonylation.

-

Astrogliosis: Immunohistochemical staining for glial fibrillary acidic protein (GFAP), a marker of reactive astrocytes.

-

Neuronal Viability: Staining for markers of neuronal integrity (e.g., NeuN) or apoptosis (e.g., TUNEL assay) in specific brain regions like the hippocampus and cortex.

-

-

Statistical Analysis: Comparison of the outcomes between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Clinical Development

The clinical development of this compound for Alzheimer's disease culminated in a large Phase II study.

Positron Emission Tomography (PET) Studies

To determine the appropriate dose for clinical trials, PET studies were conducted in healthy elderly volunteers and patients with AD.[5] These studies confirmed that daily oral doses of 1 mg and 5 mg of this compound resulted in near-maximal inhibition of brain MAO-B.[5]

Experimental Protocols: Brain MAO-B Occupancy PET Study

-

Radiotracer: [11C]-L-deprenyl-D2, a PET ligand that binds to MAO-B.

-

Study Population: Healthy elderly volunteers and patients with a diagnosis of probable Alzheimer's disease.

-

Study Design: Participants would undergo a baseline PET scan to measure their initial brain MAO-B activity. They would then be treated with this compound at different doses (e.g., 1 mg, 5 mg) for a specified period. A second PET scan would be performed after the treatment period to measure the level of MAO-B inhibition.

-

Image Acquisition: Dynamic PET scans would be acquired over a period of time (e.g., 90 minutes) following the injection of the radiotracer.

-

Data Analysis: The PET data would be used to calculate the binding potential of the radiotracer in various brain regions. The percentage of MAO-B occupancy by this compound would be determined by comparing the binding potential before and after treatment.

Phase II Clinical Trial: MAyflOwer RoAD (NCT01677754)

The MAyflOwer RoAD study was a large, randomized, double-blind, placebo-controlled Phase II trial designed to evaluate the efficacy and safety of this compound in patients with moderate Alzheimer's disease.[5]

Data Presentation: MAyflOwer RoAD Trial Key Parameters and Outcomes

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled, parallel-group |

| Patient Population | 542 patients with moderate Alzheimer's disease (MMSE 13-20) on stable background therapy with acetylcholinesterase inhibitors +/- memantine |

| Treatment Arms | - this compound 1 mg once daily - this compound 5 mg once daily - Placebo |

| Treatment Duration | 52 weeks |

| Primary Endpoint | Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (11 items) (ADAS-Cog11) |

| Secondary Endpoints | - Change from baseline in the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale - Change from baseline in the Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus) |

| Primary Outcome | The study did not meet its primary endpoint. There was no statistically significant difference in the change from baseline in ADAS-Cog11 between the this compound groups and the placebo group.[5] |

| Secondary Outcomes | No significant differences were observed in the secondary endpoints of ADCS-ADL and CIBIC-Plus.[5] |

| Post-Hoc Analysis | A post-hoc analysis suggested a potential benefit on neuropsychiatric symptoms in patients with more severe behavioral symptoms at baseline.[5] |

| Safety and Tolerability | This compound was generally safe and well-tolerated, with no significant differences in adverse events compared to placebo.[5] |

Experimental Protocols: MAyflOwer RoAD Trial Design

Conclusion

The development of this compound represents a scientifically rigorous effort to target a plausible pathological mechanism in Alzheimer's disease. Its strong preclinical data, demonstrating potent and selective MAO-B inhibition and neuroprotective effects in animal models, provided a solid rationale for its clinical investigation. However, the failure to meet the primary cognitive endpoints in the MAyflOwer RoAD trial underscores the significant challenges in translating preclinical findings into clinical efficacy for this complex neurodegenerative disease.

Despite the disappointing outcome, the journey of this compound offers several key takeaways for the field. The successful demonstration of target engagement in the human brain through PET imaging highlights the importance of such biomarkers in early clinical development. The post-hoc finding of a potential effect on neuropsychiatric symptoms, although not a primary outcome, suggests that targeting the monoaminergic system may still hold value for specific symptom domains in Alzheimer's disease. The comprehensive dataset generated from the this compound program contributes to the broader understanding of MAO-B as a therapeutic target and will undoubtedly inform the design of future clinical trials for neurodegenerative disorders.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Newly developed reversible MAO-B inhibitor circumvents the shortcomings of irreversible inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of selective monoamine oxidase inhibitors on the in vivo release and metabolism of dopamine in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 5. Brain dialysis: in vivo metabolism of dopamine and serotonin by monoamine oxidase A but not B in the striatum of unrestrained rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn-links.lww.com [cdn-links.lww.com]

Pharmacokinetics and pharmacodynamics of Sembragiline

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sembragiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as EVT 302, RO4602522, and RG1577) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] It was developed as a potential therapeutic agent for Alzheimer's disease (AD), based on the hypothesis that inhibiting MAO-B could offer neuroprotective benefits.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the selective and reversible inhibition of MAO-B. This enzyme is primarily located in the outer mitochondrial membrane of astrocytes in the brain and is involved in the metabolism of various neurotransmitters.[1][6]

Mechanism of Action

This compound's mechanism of action is centered on its ability to inhibit MAO-B, leading to several downstream effects:[1][5]

-

Increased Neurotransmitter Levels : By inhibiting MAO-B, this compound reduces the breakdown of dopamine and other amine neurotransmitters, which can lead to increased concentrations of these signaling molecules in the brain.[1]

-

Reduction of Oxidative Stress : The catalytic activity of MAO-B produces reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and neuronal damage, a known factor in the pathology of Alzheimer's disease.[1][4][5] this compound's inhibition of MAO-B consequently reduces the formation of these toxic ROS.[1][4][5]

-

Neuroprotection and Modulation of Neuroinflammation : Preclinical studies suggest that this compound may play a role in modulating neurodegenerative and neuroinflammatory processes.[2] In animal models, administration of this compound has been shown to reduce oxidative stress and astrogliosis, and prevent the loss of dopaminergic neurons.[2]

Signaling Pathway of MAO-B Inhibition by this compound

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of this compound's action on MAO-B in astrocytes.

Potency and Selectivity

This compound is a highly potent and selective inhibitor of MAO-B.

| Parameter | Value | Reference |

| IC₅₀ for MAO-B | 5–6 nM | [2] |

| Selectivity for MAO-B over MAO-A | ~600-fold | [2] |

IC₅₀: Half-maximal inhibitory concentration

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral activity and the ability to cross the blood-brain barrier.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)

While a detailed ADME profile is not fully available in the public domain, key pharmacokinetic parameters have been determined through clinical studies.

| Parameter | Value | Population | Reference |

| Bioavailability | Good oral activity | Preclinical | [1] |

| Blood-Brain Barrier Permeability | Readily enters the brain | Preclinical & Clinical | [1][2] |

| EC₅₀ for Brain MAO-B Inhibition | 1–2 ng/mL | Alzheimer's Patients & Elderly Controls | [4] |

| Eₘₐₓ for Brain MAO-B Inhibition | ~80-90% | Alzheimer's Patients & Elderly Controls | [4] |

EC₅₀: Half-maximal effective concentration; Eₘₐₓ: Maximum effect

Dose-Response Relationship

Positron Emission Tomography (PET) studies in humans have elucidated the relationship between this compound dosage and the extent of MAO-B inhibition in the brain.

| Daily Oral Dose | Brain MAO-B Inhibition | Population | Reference |

| < 1 mg | Lower and variable | Alzheimer's Patients & Elderly Controls | [4] |

| 1 mg | Near-maximal (~80-90%) | Alzheimer's Patients & Elderly Controls | [4] |

| 5 mg | Near-maximal (~80-90%) | Alzheimer's Patients & Elderly Controls | [2][4] |

Clinical Studies

This compound has been evaluated in Phase II clinical trials for the treatment of moderate Alzheimer's disease.

MAyflOwer RoAD Phase II Trial

The MAyflOwer RoAD study was a randomized, double-blind, placebo-controlled Phase II trial designed to assess the efficacy and safety of this compound.

-

Objective : To evaluate the safety, tolerability, and efficacy of this compound in patients with moderate AD.[2][3]

-

Population : 542 patients with moderate dementia (MMSE 13–20) on background acetylcholinesterase inhibitors with or without memantine.[2][3]

-

Design : Patients were randomized (1:1:1) to receive 1 mg of this compound, 5 mg of this compound, or a placebo once daily for 52 weeks.[2][3]

-

Primary Endpoint : Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog11).[2]

-

Results :

-

The study did not meet its primary endpoint; there was no significant difference in the change from baseline in ADAS-Cog11 between the this compound groups and the placebo group.[2][3]

-

This compound was found to be safe and well-tolerated.[2][3]

-

Post-hoc analyses suggested a potential treatment effect on neuropsychiatric symptoms, as measured by the Behavioral Pathology in Alzheimer's Disease Rating Scale (BEHAVE-AD-FW), at week 52 for both the 1 mg and 5 mg doses.[2][3]

-

| Treatment Group | Change from Baseline in ADAS-Cog11 (vs. Placebo) at Week 52 | p-value | Reference |

| 1 mg this compound | -0.15 | 0.865 | [2][3] |

| 5 mg this compound | 0.90 | 0.312 | [2][3] |

| Treatment Group | Difference in ADCS-ADL (vs. Placebo) at Week 52 | p-value | Reference |

| 1 mg this compound | 2.64 | 0.051 | [2][3] |

| 5 mg this compound | 1.89 | 0.160 | [2][3] |

ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living

Experimental Protocols

In Vivo MAO-B Inhibition Assessment in Rats

-

Objective : To determine the dose-dependent and time-course of MAO-B inhibition by this compound in the rat brain and liver.

-

Methodology :

-

This compound was administered orally to rats at various doses.

-

At specified time points after administration, brain and liver tissues were collected.

-

MAO-B activity was measured in tissue homogenates using a specific substrate.

-

The percentage of MAO-B inhibition was calculated relative to vehicle-treated control animals.

-

-

Key Findings : A single oral administration of 0.3 mg/kg of this compound in rats resulted in long-lasting MAO-B inhibition with no effect on MAO-A activity.[7]

Human Brain MAO-B Occupancy Study (PET)

-

Objective : To assess the relationship between plasma concentration of this compound and brain MAO-B inhibition in patients with AD and healthy elderly controls.[4]

-

Methodology :

-

Ten patients with AD and six elderly control subjects received daily oral doses of this compound for 6-15 days.[4]

-

Positron Emission Tomography (PET) scans were performed using the [¹¹C]-L-deprenyl-D2 radiotracer, which binds to MAO-B.[4]

-

The level of radiotracer binding was measured before and after this compound treatment to determine the degree of MAO-B inhibition in various brain regions.[4]

-

Plasma concentrations of this compound were measured and correlated with the observed MAO-B inhibition.[4]

-

Experimental Workflow for PET Study

Caption: Workflow for the human PET study of this compound.

Conclusion

This compound is a well-characterized, potent, and selective reversible MAO-B inhibitor. It demonstrates good oral bioavailability and brain penetrance, achieving near-maximal brain MAO-B inhibition at a daily dose of 1 mg. While it proved to be safe and well-tolerated in a Phase II clinical trial for moderate Alzheimer's disease, it did not meet its primary cognitive endpoint. However, post-hoc analyses suggest potential benefits for neuropsychiatric symptoms, warranting further investigation into its therapeutic potential in neurodegenerative disorders. The detailed pharmacodynamic and pharmacokinetic data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound in Moderate Alzheimer’s Disease: Results of a Randomized, Double-Blind, Placebo-Controlled Phase II Trial (MAyflOwer RoAD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in Moderate Alzheimer's Disease: Results of a Randomized, Double-Blind, Placebo-Controlled Phase II Trial (MAyflOwer RoAD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Positron emission tomography measurement of brain MAO-B inhibition in patients with Alzheimer's disease and elderly controls after oral administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: A Novel, Selective Monoamine Oxidase Type B Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preclinical Profile of Sembragiline in Neurodegeneration Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sembragiline (also known as RO4602522, RG1577, and EVT 302) is a potent, selective, and reversible inhibitor of monoamine oxidase type B (MAO-B). Preclinical research has primarily focused on its potential therapeutic application in Alzheimer's disease, with a strong emphasis on its ability to mitigate oxidative stress and neuroinflammation. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its pharmacological effects, efficacy in neurodegeneration models, and safety profile. The information is presented to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. While extensive data exists for its use in Alzheimer's disease models, publicly available preclinical studies of this compound in other neurodegenerative conditions such as Parkinson's disease, Amyotrophic Lateral Sclerosis (ALS), and Huntington's disease are limited.

Introduction to this compound and its Mechanism of Action

Monoamine oxidase B (MAO-B) is an enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, such as dopamine. In the context of neurodegenerative diseases, particularly Alzheimer's disease, MAO-B levels are elevated in reactive astrocytes, a type of glial cell in the brain.[1][2] This increased MAO-B activity leads to the production of reactive oxygen species (ROS), which contribute to oxidative stress and neuronal damage.[1]

This compound is a highly selective and reversible inhibitor of MAO-B.[2] Its mechanism of action is centered on blocking the activity of MAO-B, thereby reducing the production of harmful ROS and protecting neurons from oxidative damage.[1] This targeted action is hypothesized to slow the progression of neurodegeneration.

Pharmacological Properties

This compound exhibits a high affinity and selectivity for MAO-B, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[2] Preclinical studies have demonstrated its ability to achieve significant and sustained inhibition of MAO-B in the brain and other tissues following oral administration.[3]

Data Presentation: In Vitro and In Vivo MAO-B Inhibition

The following tables summarize the quantitative data from preclinical studies on the inhibitory activity of this compound.

Table 1: In Vitro and Ex Vivo MAO-B Inhibition by this compound

| Parameter | Species | Tissue/Enzyme Source | Value | Reference |

| IC50 for MAO-B | Human | Recombinant | 5-6 nM | [2] |

| Selectivity (MAO-A/MAO-B) | Human | Recombinant | ~600-fold | [2] |

| MAO-B Inhibition (ex vivo) | Rat | Brain | ED50 = 0.1 mg/kg | [3] |

| MAO-B Inhibition (ex vivo) | Rat | Liver | ED50 = 0.08 mg/kg | [3] |

Table 2: Dose-Dependent Inhibition of MAO-B in Rat Brain and Liver

| Oral Dose (mg/kg) | Brain MAO-B Inhibition (%) | Liver MAO-B Inhibition (%) | Reference |

| 0.03 | ~40 | ~50 | [3] |

| 0.1 | ~70 | ~80 | [3] |

| 0.3 | ~90 | ~95 | [3] |

| 1 | >95 | >95 | [3] |

Table 3: Time-Course of MAO-B Inhibition in Rat Brain After a Single Oral Dose (0.3 mg/kg)

| Time Post-Dose (hours) | Brain MAO-B Inhibition (%) | Reference |

| 1 | >90 | [4] |

| 4 | >90 | [4] |

| 8 | >90 | [4] |

| 24 | ~80 | [4] |

| 48 | ~60 | [4] |

| 72 | ~40 | [4] |

Preclinical Efficacy in Neurodegeneration Models

The primary focus of this compound's preclinical evaluation has been in models relevant to Alzheimer's disease.

Alzheimer's Disease Models

A key preclinical model utilized to study this compound's effects involves transgenic mice that conditionally overexpress MAO-B in astrocytes. This model recapitulates the increased MAO-B activity and associated oxidative stress observed in the brains of Alzheimer's disease patients.[1]

In this model, this compound administration demonstrated significant neuroprotective effects:

-

Reduction of Reactive Oxygen Species (ROS): this compound treatment led to a decrease in the levels of ROS in the brains of these transgenic mice, indicating a reduction in oxidative stress.[1]

-

Attenuation of Reactive Astrogliosis: The overexpression of MAO-B induces a state of reactive astrogliosis, which is a hallmark of neuroinflammation. This compound was shown to reduce the extent of this astrogliosis.[1]

-

Protection Against Neuronal Loss: Importantly, this compound protected against the loss of dopaminergic neurons in the substantia nigra of these mice.[2]

Table 4: Neuroprotective Effects of this compound in MAO-B Overexpressing Mice

| Parameter | Treatment Group | Result | Reference |

| Oxidative Stress | Vehicle | Increased | [5] |

| This compound (3 mg/kg/day) | Significantly Reduced | [5] | |

| Neuronal Loss (Substantia Nigra) | Vehicle | Significant Loss | [5] |

| This compound (3 mg/kg/day) | Protected from Loss | [5] | |

| Reactive Astrogliosis | Vehicle | Increased | [5] |

| This compound (3 mg/kg/day) | Significantly Reduced | [5] |

Phenylethylamine (PEA) is a trace amine that is a substrate for MAO-B. Inhibition of MAO-B leads to increased levels of PEA in the brain, which can induce hyperlocomotor activity in rats. This model is used to assess the in vivo target engagement of MAO-B inhibitors.[3]

This compound dose-dependently potentiated PEA-induced hyperlocomotion, confirming its ability to inhibit MAO-B activity in the central nervous system.[3][6]

Table 5: Potentiation of PEA-Induced Locomotor Activity by this compound in Rats

| This compound Dose (mg/kg, p.o.) | Locomotor Activity (counts/120 min) | Reference |

| Vehicle + PEA | ~2000 | [3][6] |

| 0.3 + PEA | ~4000 | [3][6] |

| 1 + PEA | ~7000 | [3][6] |

| 3 + PEA | ~8000 | [3][6] |

Parkinson's Disease Models

While the primary focus of this compound's preclinical development has been on Alzheimer's disease, the role of MAO-B in Parkinson's disease is well-established. MAO-B is involved in the metabolism of dopamine, and its inhibition can increase dopaminergic neurotransmission.[7] Other MAO-B inhibitors, such as selegiline and rasagiline, are approved treatments for Parkinson's disease.[8]

Despite the strong rationale, there is a lack of publicly available preclinical studies specifically investigating the effects of this compound in animal models of Parkinson's disease, such as the MPTP or 6-OHDA models.

Amyotrophic Lateral Sclerosis (ALS) and Huntington's Disease Models

Similarly, there is no publicly available preclinical data on the evaluation of this compound in animal models of Amyotrophic Lateral Sclerosis (ALS) or Huntington's Disease. While oxidative stress is implicated in the pathophysiology of these diseases, specific studies with this compound have not been reported.[9][10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of MAO-B Inhibition by this compound

The neuroprotective effects of this compound are primarily attributed to its inhibition of MAO-B, which leads to a cascade of downstream effects.

Figure 1: Proposed signaling pathway for the neuroprotective effects of this compound.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical experimental workflow used in the preclinical evaluation of this compound in a transgenic mouse model of MAO-B overexpression.

Figure 2: Experimental workflow for preclinical efficacy studies of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following are representative protocols based on the available literature for key experiments involving this compound.

Ex Vivo Monoamine Oxidase (MAO) Activity Assay

Objective: To measure the inhibition of MAO-A and MAO-B activity in brain and liver tissue following oral administration of this compound.

Materials:

-

Male Wistar rats (200-250g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

[14C]-5-hydroxytryptamine (for MAO-A)

-

[14C]-phenylethylamine (for MAO-B)

-

Phosphate buffer

-

Scintillation fluid and counter

Procedure:

-

Fast rats overnight before dosing.

-

Administer this compound or vehicle orally at desired doses.

-

At a specified time post-dosing (e.g., 2 hours), euthanize the animals and rapidly dissect the brain and liver.

-

Homogenize tissues in ice-cold phosphate buffer.

-

Incubate tissue homogenates with either [14C]-5-hydroxytryptamine or [14C]-phenylethylamine at 37°C.

-

Stop the reaction and extract the radioactive metabolites.

-

Quantify the radioactivity of the metabolites using a scintillation counter.

-

Calculate the percentage of MAO inhibition relative to the vehicle-treated control group.

PEA-Induced Hyperlocomotion in Rats

Objective: To assess the in vivo MAO-B inhibitory activity of this compound by measuring the potentiation of phenylethylamine (PEA)-induced locomotor activity.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle

-

Phenylethylamine (PEA) hydrochloride

-

Automated locomotor activity chambers

Procedure:

-

Habituate rats to the locomotor activity chambers for at least 60 minutes.

-

Administer this compound or vehicle orally.

-

After a set pre-treatment time (e.g., 60 minutes), administer PEA (e.g., 10 mg/kg, subcutaneously).

-

Immediately place the rats back into the activity chambers and record locomotor activity for a specified duration (e.g., 120 minutes).

-

Analyze the total distance traveled or the number of beam breaks as a measure of locomotor activity.

Immunohistochemistry for Neuronal Loss and Astrogliosis

Objective: To visualize and quantify neuronal loss and reactive astrogliosis in the brains of transgenic mice.

Materials:

-

Brain sections from transgenic mice

-

Primary antibodies: anti-Tyrosine Hydroxylase (for dopaminergic neurons), anti-GFAP (for astrocytes)

-

Fluorescently labeled secondary antibodies

-

Mounting medium with DAPI

-

Fluorescence microscope and image analysis software

Procedure:

-

Perfuse mice with saline followed by 4% paraformaldehyde.

-

Post-fix the brains and cryoprotect in sucrose solution.

-

Cut brain sections on a cryostat.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking solution (e.g., normal goat serum).

-

Incubate sections with primary antibodies overnight at 4°C.

-

Wash sections and incubate with appropriate fluorescently labeled secondary antibodies.

-

Counterstain with DAPI to visualize cell nuclei.

-

Mount sections on slides and coverslip.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of neurons or the intensity of GFAP staining using image analysis software.

Preclinical Safety and Toxicology

Preclinical safety studies are essential to characterize the toxicological profile of a drug candidate before human trials.

General Safety Pharmacology

In preclinical studies, this compound was found to have a favorable safety profile. It did not induce the serotonin syndrome when co-administered with a serotonin precursor and antidepressants, nor did it potentiate the pressor effect of tyramine, which is a concern for non-selective MAO inhibitors.[1]

Genotoxicity and Reproductive Toxicology

Publicly available data from specific genotoxicity (e.g., Ames test, micronucleus assay) and reproductive toxicology studies for this compound are limited. Standard regulatory preclinical safety packages would typically include a comprehensive evaluation of these endpoints.

Discussion and Future Directions

The preclinical data for this compound strongly support its role as a potent and selective MAO-B inhibitor with neuroprotective effects in models of Alzheimer's disease. The mechanism of action, centered on the reduction of oxidative stress and neuroinflammation, is well-supported by the available evidence.

The lack of publicly available preclinical data in other neurodegenerative diseases, such as Parkinson's disease, represents a significant gap in our understanding of this compound's full therapeutic potential. Given the established role of MAO-B in Parkinson's disease, further investigation in relevant animal models would be a logical next step.

Future preclinical research could also explore the potential synergistic effects of this compound with other therapeutic agents for neurodegenerative diseases. Additionally, more detailed studies into the specific molecular signaling pathways modulated by this compound beyond the general reduction in ROS could provide further insights into its neuroprotective mechanisms.

Conclusion

This compound has a well-characterized preclinical profile as a selective MAO-B inhibitor with demonstrated efficacy in animal models of Alzheimer's disease. The available data on its pharmacology, mechanism of action, and safety support its further investigation as a potential therapeutic agent for neurodegenerative disorders. This technical guide provides a comprehensive summary of the current state of preclinical knowledge on this compound to aid researchers and drug development professionals in their ongoing efforts to combat these devastating diseases.

References

- 1. This compound: A Novel, Selective Monoamine Oxidase Type B Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in Moderate Alzheimer’s Disease: Results of a Randomized, Double-Blind, Placebo-Controlled Phase II Trial (MAyflOwer RoAD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 8. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ALS: Preclinical study identifies a potential new therapeutic approach against glial cells | UniGe | University of Genoa [unige.it]

- 10. Preclinical and Clinical Investigations of Mood Stabilizers for Huntington's Disease: What Have We Learned? - PMC [pmc.ncbi.nlm.nih.gov]

Sembragiline for Parkinson's Disease: A Technical Whitepaper on a Potential Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sembragiline is a potent, selective, and reversible inhibitor of monoamine oxidase type B (MAO-B), an enzyme implicated in the neurodegenerative processes of both Alzheimer's and Parkinson's diseases. While its clinical development was primarily focused on Alzheimer's disease, where it ultimately failed to meet primary endpoints in a Phase II trial, its mechanism of action holds theoretical promise for the treatment of Parkinson's disease. This document provides a comprehensive technical overview of this compound, summarizing its known pharmacological properties, preclinical evidence for neuroprotection of dopaminergic neurons, and the experimental methodologies relevant to its evaluation. Due to a lack of dedicated clinical trials for Parkinson's disease, this paper also draws comparisons with established MAO-B inhibitors, selegiline and rasagiline, to frame the potential and current limitations of this compound for this indication.

Introduction: The Rationale for MAO-B Inhibition in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the striatum and the hallmark motor symptoms of the disease. Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic breakdown of dopamine in the brain.[1] Inhibition of MAO-B increases the synaptic availability of dopamine, providing symptomatic relief.[2][3] Furthermore, the breakdown of dopamine by MAO-B produces reactive oxygen species, which contribute to oxidative stress and neurodegeneration.[4][5] Therefore, MAO-B inhibitors may not only offer symptomatic benefit but also possess disease-modifying potential through neuroprotection.[4][6]

Pharmacology of this compound

This compound is a potent and highly selective MAO-B inhibitor.[7] Its reversible nature may offer a different safety and pharmacological profile compared to the irreversible inhibitors selegiline and rasagiline.

In Vitro Profile

The in vitro inhibitory profile of this compound highlights its potency and selectivity for MAO-B.

| Parameter | Value | Species | Reference |

| IC50 for MAO-B | 5-6 nM | Not Specified | [7] |

| Selectivity for MAO-B over MAO-A | ~600-fold | Not Specified | [7] |

In Vivo Brain MAO-B Occupancy

Positron Emission Tomography (PET) studies in humans have quantified the extent of brain MAO-B inhibition by this compound.

| Dose | Population | Brain MAO-B Inhibition | Reference |

| 1 mg daily | Alzheimer's Patients & Healthy Elderly Controls | Near-maximal (~80-90%) | [8] |

| 5 mg daily | Alzheimer's Patients & Healthy Elderly Controls | Near-maximal | [7] |

Preclinical Evidence for Neuroprotection in a Parkinson's-Relevant Context

In a transgenic mouse model conditionally overexpressing MAO-B in astroglia, this compound was shown to protect against neuronal loss.[7] This finding is significant as increased MAO-B activity in glial cells is a feature of the parkinsonian brain and contributes to the neurodegenerative process.

A study on the established MAO-B inhibitor, selegiline, in an MPTP mouse model of Parkinson's disease provides a benchmark for the potential effects of this compound. In this model, selegiline administration suppressed the reduction of nigral dopaminergic neurons and improved gait dysfunction.[9]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action in Parkinson's Disease